4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid
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Overview
Description
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a benzoic acid moiety and the other with a pyridin-2-ylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a benzoic acid derivative in the presence of a base such as sodium acetate to form the azo compound.
Sulfamoylation: The resulting azo compound is then reacted with a pyridin-2-ylsulfamoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo linkage, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Intercalation: The aromatic rings may intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]phenol
- 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]aniline
- 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]naphthalene
Uniqueness
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a pyridin-2-ylsulfamoyl group, which imparts distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
88247-55-6 |
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Molecular Formula |
C18H14N4O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N4O4S/c23-18(24)13-4-6-14(7-5-13)20-21-15-8-10-16(11-9-15)27(25,26)22-17-3-1-2-12-19-17/h1-12H,(H,19,22)(H,23,24) |
InChI Key |
IHSOAMVEAGUOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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